molecular formula C15H22N2O2 B2655110 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea CAS No. 1209930-06-2

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea

Cat. No.: B2655110
CAS No.: 1209930-06-2
M. Wt: 262.353
InChI Key: VHVFJADMHQZBRV-UHFFFAOYSA-N
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Description

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea (CAS 1209930-06-2) is an organic compound with the molecular formula C15H22N2O2 and a molecular weight of 262.3474 g/mol . Its structure features a urea core, substituted with an ethyl group and a benzyl group that incorporates a 4-phenyltetrahydro-2H-pyran (oxane) moiety, as represented by the SMILES notation CCNC(=O)NCC1(CCOCC1)c1ccccc1 . Compounds sharing this phenyloxan-4-ylmethylurea scaffold are of significant interest in medicinal chemistry research, particularly in the development of receptor antagonists. Structurally similar trisubstituted phenyl urea derivatives have been identified and synthesized as potent antagonists for the neuropeptide Y5 (NPY5) receptor, with some analogues demonstrating sub-nanomolar IC50 values (less than 0.1 nM) in vitro . In such pharmacological contexts, these urea analogues function by blocking the receptor's activity, as confirmed in functional assays measuring forskolin-induced cyclic AMP accumulation, where they consistently exhibited antagonist properties . Furthermore, chemical frameworks containing the 4-phenyloxan-4-yl group are explored for their utility as H3 ligands, indicating potential research applications in the study of allergic and inflammatory diseases . This compound is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-ethyl-3-[(4-phenyloxan-4-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-16-14(18)17-12-15(8-10-19-11-9-15)13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVFJADMHQZBRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)NCC1(CCOCC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea can be achieved through several synthetic routes. One common method involves the reaction of 3-ethylurea with 4-phenyloxan-4-ylmethyl chloride under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Hydrolysis

Under acidic or basic conditions, 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea can undergo hydrolysis, leading to the formation of corresponding amines and carbon dioxide. This reaction is typical for urea derivatives and can significantly affect the stability of the compound in different environments.

Aminolysis

Aminolysis is another key reaction for this compound, where it can react with various amines to form substituted ureas. The efficiency of this reaction depends on the nature of the amine used, with sterically hindered amines generally showing lower reactivity. The reaction mechanism typically involves the formation of an isocyanate intermediate, which subsequently reacts with another amine .

Stability and Reactivity

The stability and reactivity of this compound depend on the substituents present on the urea nitrogen and carbonyl carbon. These substituents influence its behavior in various chemical environments, affecting both its synthetic pathways and potential applications in medicinal chemistry.

Analytical Techniques for Characterization

To characterize this compound, several analytical techniques are commonly employed:

Technique Purpose
Nuclear Magnetic Resonance (NMR) Used for determining structural information and purity of the compound.
Infrared Spectroscopy (IR) Helps identify functional groups and assess molecular interactions.
Mass Spectrometry (MS) Provides molecular weight information and assists in confirming structure.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea exhibit significant anticancer properties. For instance, derivatives of urea have been shown to inhibit cancer cell proliferation by interfering with specific signaling pathways involved in tumor growth. Studies have demonstrated that urea-based compounds can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Neurological Disorders

The compound has also been investigated for its effects on neurological disorders. Some studies suggest that urea derivatives can act as allosteric modulators of cannabinoid receptors, which may help in treating conditions such as anxiety and depression . The modulation of these receptors can influence neurotransmitter release and neuronal excitability, offering a new avenue for therapeutic interventions.

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Research has shown that substituents on the phenyl ring significantly affect the biological activity of urea derivatives. For example, the introduction of electron-withdrawing groups enhances potency against specific targets, while bulky groups may improve selectivity .

Synthesis and Derivatives

The synthesis of this compound involves various methods, including one-pot reactions that yield high purity and yield rates. The ability to modify the structure through simple synthetic routes allows for the generation of a library of derivatives that can be screened for biological activity .

Case Study: Anticancer Properties

A study published in a peer-reviewed journal examined a series of urea derivatives, including this compound, for their anticancer activity against breast cancer cell lines. The results indicated that certain modifications to the urea structure led to increased cytotoxicity, suggesting a promising lead for further development .

Case Study: Neurological Modulation

Another investigation focused on the effects of urea derivatives on cannabinoid receptors in animal models of anxiety. The study found that compounds similar to this compound significantly reduced anxiety-like behaviors, highlighting their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the compound’s interaction with cellular components .

Comparison with Similar Compounds

Table 1: Key Properties of 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Thermal Stability Applications
This compound C₁₅H₂₀N₂O₂* 268.33 g/mol Ethyl, 4-phenyloxan-4-ylmethyl Not reported Hypothesized: CNS/pharmacology
3-Ethyl-1-(4-hydroxyphenyl)urea C₉H₁₂N₂O₂ 180.20 g/mol Ethyl, 4-hydroxyphenyl Not reported Pharmaceutical intermediate
Compound A (α2C-AR agonist) C₁₃H₁₆N₄O₂ 276.29 g/mol Imidazole, benzoxazin-6-yl Not reported Peripheral vasoconstriction
Methylurea-Ni/Mn complexes Varies (e.g., Mn₀.₃₃Ni₀.₆₇(C₂H₆N₂O)₆SO₄) ~800–850 g/mol Methylurea coordinated to metals Stable up to 200°C UV filters, materials science

*Assuming a tetrahydropyran (C₆H₁₀O) backbone for the oxane ring.

Key Observations:

  • Substituent Impact on Lipophilicity : The 4-phenyloxan-4-ylmethyl group in the target compound likely enhances lipophilicity compared to the 4-hydroxyphenyl group in 3-ethyl-1-(4-hydroxyphenyl)urea . This could improve membrane permeability but may reduce aqueous solubility.
  • Pharmacological Potential: Compound A, a benzoxazin-containing urea derivative, demonstrates high selectivity for α2C-adrenergic receptors (α2C-AR) but poor brain penetration due to its polar substituents .
  • Thermal Stability : Methylurea-metal complexes exhibit exceptional thermal stability (up to 200°C), making them suitable for materials science applications . The target compound’s stability is unreported but may depend on the urea backbone’s resilience and substituent interactions.

Functional and Application-Based Differences

Medicinal Chemistry

  • Target Compound vs. α2C-AR Agonists (Compound A/B) :
    • Compound A/B’s imidazole and benzoxazin groups confer selectivity for α2C-AR, but their polar nature limits blood-brain barrier (BBB) penetration . The phenyloxan group in the target compound, being more lipophilic, may enhance BBB traversal, positioning it as a candidate for CNS-targeted therapies.
    • Molecular Weight : The target compound (268 g/mol) is below the typical 500 g/mol threshold for CNS drugs, unlike Compound A (276 g/mol), which is marginally higher but still within acceptable ranges .

Materials Science

  • Methylurea-Metal Complexes :
    • These complexes exhibit UV-filtering properties due to Mn²⁺/Ni²⁺-induced blue shifts in UV-Vis spectra. The target compound lacks metal coordination but could serve as a ligand in analogous coordination polymers.
    • Thermal stability in methylurea complexes is attributed to strong metal-urea bonds, whereas the target compound’s stability would rely on covalent and van der Waals interactions.

Biological Activity

3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H17NO2\text{C}_{13}\text{H}_{17}\text{N}\text{O}_2

This compound features an ethyl group, a phenyl oxane moiety, and a urea functional group, which contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of urea have been shown to inhibit the growth of various cancer cell lines through the induction of apoptosis and cell cycle arrest. In vitro assays demonstrated that these compounds could effectively reduce viability in breast and colon cancer cells by targeting specific signaling pathways associated with cell proliferation and survival .

The biological activity of this compound may be attributed to its interaction with key cellular targets:

  • Inhibition of Kinases : The compound may inhibit specific kinases involved in cancer progression, leading to reduced phosphorylation of downstream targets.
  • Induction of Apoptosis : By activating apoptotic pathways, the compound can trigger programmed cell death in malignant cells.
  • Cell Cycle Arrest : It has been observed to cause cell cycle arrest at the G1/S phase, preventing cancer cells from dividing .

Anti-inflammatory Properties

In addition to anticancer effects, this compound has demonstrated anti-inflammatory activity. Studies have shown its potential in reducing inflammation markers in animal models of rheumatoid arthritis and other inflammatory diseases. The mechanism involves the downregulation of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Breast Cancer Study : A study involving MCF-7 breast cancer cells showed that treatment with this compound resulted in a 60% reduction in cell viability after 48 hours, with observable morphological changes indicative of apoptosis .
  • Rheumatoid Arthritis Model : In a murine model of rheumatoid arthritis, administration of this compound led to a significant decrease in joint swelling and histological evidence of reduced synovitis compared to controls .

Data Table: Summary of Biological Activities

Activity TypeEffect ObservedReference
Anticancer60% reduction in MCF-7 viability
Anti-inflammatoryDecreased joint swelling
Apoptosis InductionMorphological changes in cancer cells

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-ethyl-1-[(4-phenyloxan-4-yl)methyl]urea, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via a urea-forming reaction between an isocyanate and an amine. For example, reacting 3-ethylisocyanate with (4-phenyloxan-4-yl)methylamine in an inert solvent (e.g., dichloromethane or tetrahydrofuran) under reflux conditions, with a base like triethylamine to neutralize HCl byproducts. Optimization involves adjusting solvent polarity (to control reaction rate), stoichiometric ratios (to minimize side products), and temperature (to balance yield and reaction time) .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to verify connectivity of the urea group and oxane ring.
  • X-ray Diffraction : Single-crystal X-ray analysis (using SHELXL for refinement) resolves stereochemistry and hydrogen-bonding patterns .
  • Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Q. What are the key physicochemical properties to characterize for this compound?

  • Methodological Answer : Prioritize measurements of:

  • Solubility : In polar (water, DMSO) and nonpolar solvents (hexane) to guide formulation.
  • Thermal Stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds.
  • LogP : HPLC or shake-flask methods to assess hydrophobicity for bioavailability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for urea derivatives like this compound?

  • Methodological Answer : Discrepancies in bond lengths or angles may arise from dynamic disorder or twinning. Use:

  • Multi-Temperature Crystallography : Collect data at 100 K and room temperature to distinguish static vs. dynamic disorder.
  • SHELXD/SHELXE : For structure solution in cases of pseudosymmetry or twinning .
  • Computational Modeling : Density functional theory (DFT) to validate experimental geometry .

Q. What strategies are effective for optimizing regioselectivity in urea derivatives with complex substituents?

  • Methodological Answer : To control regioselectivity during synthesis:

  • Protecting Groups : Temporarily block reactive sites (e.g., oxane oxygen) to direct isocyanate-amine coupling.
  • Catalysis : Use Lewis acids (e.g., ZnCl2_2) to polarize isocyanate electrophilicity.
  • Kinetic vs. Thermodynamic Control : Vary reaction temperature and solvent polarity to favor desired intermediates .

Q. How can in vitro antiproliferative activity be systematically evaluated for this compound?

  • Methodological Answer : Design dose-response assays using:

  • Cell Lines : Select cancer (e.g., MCF-7, HeLa) and non-cancerous cells (e.g., HEK293) to assess selectivity.
  • MTT/PrestoBlue Assays : Quantify viability after 48–72 hours of exposure.
  • SAR Studies : Modify substituents (e.g., oxane phenyl group) to correlate structure with activity .

Q. What ethical considerations apply when handling urea derivatives with potential toxicity?

  • Methodological Answer : Follow institutional guidelines (e.g., UM Research Ethics Review Procedures):

  • Risk Assessment : Review SDS data for acute toxicity (e.g., LD50_{50}) and mutagenicity.
  • Waste Disposal : Use neutralizing agents for reactive intermediates (e.g., quench isocyanates with ethanol).
  • Informed Consent : Disclose risks if human cell lines are used .

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